6-(methylsulfonyl)-1H-indole-2-carboxylic acid
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Overview
Description
6-(methylsulfonyl)-1H-indole-2-carboxylic acid is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of indole-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-(methylsulfonyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Lacks the methylsulfonyl group, resulting in different chemical properties and biological activities.
6-(methylsulfonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in reactivity and biological effects.
Uniqueness
6-(methylsulfonyl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the methylsulfonyl and carboxylic acid groups on the indole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Biological Activity
6-(Methylsulfonyl)-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methylsulfonyl group and a carboxylic acid moiety attached to the indole ring. This specific arrangement contributes to its distinct chemical reactivity and biological profile. The methylsulfonyl group enhances the compound's solubility and may influence its interaction with biological targets.
This compound has been studied primarily for its role as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory response, converting arachidonic acid into prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound may reduce inflammation and related pain.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are particularly noteworthy. Studies have demonstrated that it can significantly lower levels of pro-inflammatory cytokines such as IL-1β and inhibit COX-2 expression in cell lines stimulated by lipopolysaccharides (LPS) . This suggests its potential use in conditions characterized by chronic inflammation.
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. Its derivatives have been synthesized and evaluated for their effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The compound's ability to interact with microtubules may contribute to its anticancer activity, similar to other indole derivatives .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methylsulfonyl and carboxylic acid groups | COX-2 inhibition, antimicrobial, anticancer |
Indole-2-carboxylic acid | Lacks methylsulfonyl group | Limited anti-inflammatory properties |
6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid | Ethylsulfonyl instead of methylsulfonyl | Potentially different reactivity and activity profile |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Antimicrobial Efficacy : A study demonstrated a significant reduction in bacterial load in infected mice treated with this compound, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Activity : In vitro assays showed that treatment with the compound led to a marked decrease in COX-2 levels in LPS-induced microglia cells, supporting its role in managing neuroinflammation .
- Cancer Cell Studies : In cellular models of breast cancer, compounds derived from this compound exhibited strong antiproliferative effects, enhancing caspase activity indicative of apoptosis .
Properties
IUPAC Name |
6-methylsulfonyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLANQKWQFYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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